molecular formula C17H24N2O3S B2961417 Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate CAS No. 1234941-86-6

Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate

Cat. No. B2961417
CAS RN: 1234941-86-6
M. Wt: 336.45
InChI Key: DZKLKEMJWFLGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Protodeboronation of pinacol boronic esters is a method used in the synthesis of certain piperidine derivatives .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary greatly. For example, 4-Methylpiperidine has the empirical formula C6H13N .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, protodeboronation of pinacol boronic esters is a reaction utilized in the synthesis of certain piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary greatly. For example, 4-Methylpiperidine has a molecular weight of 99.17 .

Scientific Research Applications

Synthetic Analgesics and Structural Analogues

One of the earliest mentions of compounds related to Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate is in the synthesis of potent analgesics. Van Daele et al. (1976) described the synthesis of 4-arylamino-4-piperdinecarboxylic acids as starting materials for alpha-amino esters, ethers, and ketones, leading to extremely potent analgesics. Specifically, derivatives like methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate were found to be thousands of times as potent as morphine, showcasing the potential of such compounds in developing new pain management solutions (Van Daele et al., 1976).

Cardiovascular and Electrochemical Applications

Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid. This study not only expanded the understanding of the electrochemical properties of such compounds but also their potential applications in cardiovascular therapies (Krauze et al., 2004).

Anticancer Potential

Rehman et al. (2018) explored the anticancer potential of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, finding that certain compounds exhibited strong anticancer activities. This highlights the importance of this compound and its analogues in the search for new cancer treatments (Rehman et al., 2018).

Novel Synthesis Methodologies

Magano et al. (2014) described the use of methyl 4-aminobenzoate and 1-benzyloxycarbonyl-4-piperidone in the synthesis of oxindoles via palladium-catalyzed CH functionalization. This methodological advancement underscores the versatility of such compounds in facilitating novel synthetic routes in medicinal chemistry (Magano et al., 2014).

Pharmaceutical Intermediate Synthesis

Kiricojevic et al. (2002) developed an efficient synthesis for a key intermediate, highlighting the compound's role in the production of new generation narcotic analgesics and fentanyl analogues. This work emphasizes the compound's significance in pharmaceutical manufacturing processes (Kiricojevic et al., 2002).

Mechanism of Action

    Target of Action

    Many piperidine derivatives are known to interact with opioid receptors in the nervous system . These receptors play a crucial role in pain perception and reward systems.

    Mode of Action

    Piperidine derivatives often act as agonists or antagonists at their target receptors . Agonists mimic the action of a naturally occurring substance and antagonists block the action of a naturally occurring substance.

Safety and Hazards

Piperidine and its derivatives can pose various safety hazards. For example, Piperidine is classified as a flammable liquid, and it can cause severe skin burns and eye damage .

Future Directions

Piperidine derivatives continue to be a focus of research in the field of drug discovery, with recent studies proving the importance of the piperidine nucleus . Future research will likely continue to explore the synthesis, properties, and potential applications of new piperidine derivatives.

properties

IUPAC Name

methyl 4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-22-17(21)19-10-7-14(8-11-19)13-18-16(20)9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKLKEMJWFLGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.